Cyclobutanone, 2-butyl-4-methyl-
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Overview
Description
Cyclobutanone, 2-butyl-4-methyl-, is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are four-membered cyclic ketones, characterized by a strained ring structure that imparts unique reactivity and properties. This compound is a colorless volatile liquid at room temperature and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidative Decarboxylation: One of the methods to synthesize cyclobutanone involves the oxidative decarboxylation of cyclobutanecarboxylic acid.
Diazomethane Reaction: Another efficient preparation involves the reaction of diazomethane with ketene, leading to the formation of cyclobutanone through a ring expansion mechanism.
Lithium-Catalyzed Rearrangement: Cyclobutanone can also be synthesized via the lithium-catalyzed rearrangement of oxaspiropentane, which is formed by the epoxidation of methylenecyclopropane.
Industrial Production Methods
Industrial production methods for cyclobutanone typically involve large-scale application of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclobutanone can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of cyclobutanone can lead to the formation of cyclobutanol.
Substitution: Cyclobutanone can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or organometallic reagents.
Major Products Formed
Oxidation: Oxidized derivatives of cyclobutanone.
Reduction: Cyclobutanol.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Scientific Research Applications
Cyclobutanone, 2-butyl-4-methyl-, has several applications in scientific research:
Biology: Its reactivity makes it useful in studying reaction mechanisms and enzyme interactions.
Mechanism of Action
The mechanism of action of cyclobutanone, 2-butyl-4-methyl-, involves its reactivity due to the strained ring structure. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanone: A three-membered cyclic ketone, highly reactive and less stable than cyclobutanone.
Cyclopentanone: A five-membered cyclic ketone, more stable and less strained compared to cyclobutanone.
Cyclohexanone: A six-membered cyclic ketone, commonly used in industrial applications and more stable than cyclobutanone.
Uniqueness
Cyclobutanone, 2-butyl-4-methyl-, is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
189939-54-6 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-butyl-4-methylcyclobutan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-4-5-8-6-7(2)9(8)10/h7-8H,3-6H2,1-2H3 |
InChI Key |
VTALWJBKQKXNNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(C1=O)C |
Origin of Product |
United States |
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